molecular formula C8H12N2O B1375177 1-Acetylpiperidine-3-carbonitrile CAS No. 22977-35-1

1-Acetylpiperidine-3-carbonitrile

Cat. No.: B1375177
CAS No.: 22977-35-1
M. Wt: 152.19 g/mol
InChI Key: MPXRPMCOUTYVJD-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an acetyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with acetic anhydride to introduce the acetyl group, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation and cyanation processes.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The acetyl and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Acetylpiperidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-acetylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl and nitrile groups play a crucial role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

1-Acetylpiperidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-Acetylpiperidine: Lacks the nitrile group, which affects its chemical reactivity and biological activity.

    3-Cyanopiperidine: Lacks the acetyl group, which influences its solubility and interaction with biological targets.

    1-Acetyl-4-piperidinecarbonitrile: A structural isomer with different spatial arrangement, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in the presence of both the acetyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-acetylpiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXRPMCOUTYVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292563
Record name 3-Piperidinecarbonitrile, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22977-35-1
Record name 3-Piperidinecarbonitrile, 1-acetyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22977-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarbonitrile, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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